molecular formula C25H26N4O3S B12482914 N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)-3,4-dimethylbenzamide

N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)-3,4-dimethylbenzamide

Cat. No.: B12482914
M. Wt: 462.6 g/mol
InChI Key: WDUMBJWZMRBETK-UHFFFAOYSA-N
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Description

3-(3,4-DIMETHYLBENZOYL)-1-{4-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}THIOUREA is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-DIMETHYLBENZOYL)-1-{4-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}THIOUREA typically involves multiple steps:

    Formation of the Furan-2-carbonyl Piperazine Intermediate: This step involves the reaction of furan-2-carboxylic acid with piperazine under acidic conditions to form the furan-2-carbonyl piperazine intermediate.

    Benzoylation: The intermediate is then reacted with 3,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine to form the benzoylated product.

    Thiourea Formation: Finally, the benzoylated product is reacted with thiourea under reflux conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation are commonly employed.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Nitrated or halogenated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.

    Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.

Biology and Medicine

    Drug Development: The compound’s structure suggests potential as a pharmacophore in the design of new drugs, particularly for targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.

Industry

    Coatings: The compound can be used in the formulation of advanced coatings with improved durability and resistance to environmental factors.

    Electronics: Its incorporation into electronic materials can enhance conductivity and stability.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The furan and piperazine moieties can engage in hydrogen bonding and π-π interactions, facilitating binding to biological macromolecules. The thiourea group can act as a nucleophile, participating in various biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    3-(4-{4-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}THIOUREA): Lacks the 3,4-dimethylbenzoyl group, resulting in different chemical properties and reactivity.

    1-(4-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]PHENYL)THIOUREA: Similar structure but without the benzoyl group, affecting its binding affinity and biological activity.

Uniqueness

The presence of both the 3,4-dimethylbenzoyl and furan-2-carbonyl piperazine groups in 3-(3,4-DIMETHYLBENZOYL)-1-{4-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}THIOUREA provides a unique combination of electronic and steric properties, enhancing its potential as a versatile compound in various applications.

Properties

Molecular Formula

C25H26N4O3S

Molecular Weight

462.6 g/mol

IUPAC Name

N-[[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]carbamothioyl]-3,4-dimethylbenzamide

InChI

InChI=1S/C25H26N4O3S/c1-17-5-6-19(16-18(17)2)23(30)27-25(33)26-20-7-9-21(10-8-20)28-11-13-29(14-12-28)24(31)22-4-3-15-32-22/h3-10,15-16H,11-14H2,1-2H3,(H2,26,27,30,33)

InChI Key

WDUMBJWZMRBETK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CO4)C

Origin of Product

United States

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